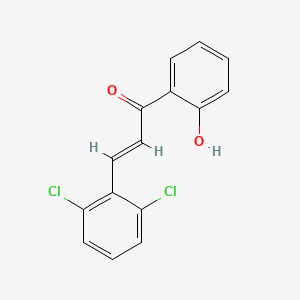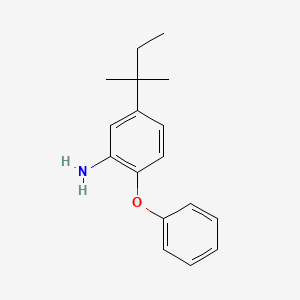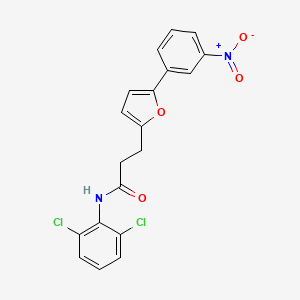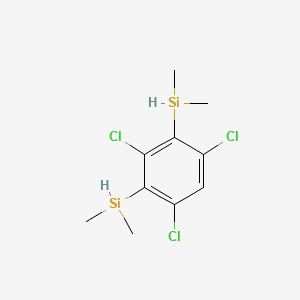
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- is a chemical compound with the molecular formula C8H9ClN4S2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydrazine group and a chlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazine sulfate with ammonium thiocyanate in the presence of a catalyst, followed by the addition of 4-chlorophenyl isothiocyanate . The reaction is carried out under reflux conditions for several hours, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor survival, induction of apoptosis, and cell cycle arrest . Molecular docking studies have revealed favorable binding profiles within the active sites of enzymes such as PI3K, AKT1, and mTOR .
Comparison with Similar Compounds
Similar Compounds
1,2-Hydrazinedicarbothioamide: A structurally similar compound without the chlorophenyl group.
2,5-Dithiobiurea: Another related compound with similar functional groups.
Uniqueness
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications.
Properties
CAS No. |
89981-53-3 |
|---|---|
Molecular Formula |
C8H9ClN4S2 |
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-(carbamothioylamino)-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C8H9ClN4S2/c9-5-1-3-6(4-2-5)11-8(15)13-12-7(10)14/h1-4H,(H3,10,12,14)(H2,11,13,15) |
InChI Key |
AJHFPDZALJKOMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)













